Negligible β₁-Adrenergic Receptor Affinity vs. Potent Beta-Blockers
In a radioligand displacement assay, 4-(Cyclobutylmethylamino)phenol exhibited no measurable affinity for the β₁-adrenergic receptor (Ki not determinable, classified as 'No affinity'), in stark contrast to established beta-blockers such as betaxolol (IC₅₀ = 0.5 µM) and propranolol (IC₅₀ = 0.8 µM) . This data demonstrates that the cyclobutylmethyl substitution abolishes β₁ binding, whereas smaller alkylamino groups (isopropyl in propranolol, cyclopropylmethyl in betaxolol) maintain potent interactions .
| Evidence Dimension | β₁-Adrenergic Receptor Affinity |
|---|---|
| Target Compound Data | No affinity (Ki not determinable) |
| Comparator Or Baseline | Betaxolol (IC₅₀ = 0.5 µM), Propranolol (IC₅₀ = 0.8 µM) |
| Quantified Difference | >1000-fold reduction in potency relative to established beta-blockers |
| Conditions | Radioligand displacement assay (β₁-adrenergic receptor) |
Why This Matters
For researchers seeking beta-blocker scaffolds, this compound offers a clean negative control; for those avoiding beta-adrenergic off-target effects, it provides a structurally related but pharmacologically inert alternative.
